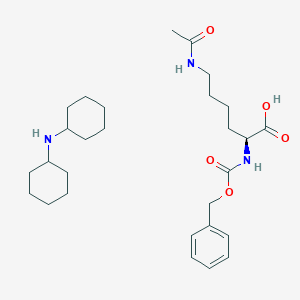

Z-Lys(Ac)-OH.DCHA

Description

BenchChem offers high-quality Z-Lys(Ac)-OH.DCHA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Lys(Ac)-OH.DCHA including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H45N3O5 |

|---|---|

Molecular Weight |

503.7 g/mol |

IUPAC Name |

(2S)-6-acetamido-2-(phenylmethoxycarbonylamino)hexanoic acid;N-cyclohexylcyclohexanamine |

InChI |

InChI=1S/C16H22N2O5.C12H23N/c1-12(19)17-10-6-5-9-14(15(20)21)18-16(22)23-11-13-7-3-2-4-8-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-4,7-8,14H,5-6,9-11H2,1H3,(H,17,19)(H,18,22)(H,20,21);11-13H,1-10H2/t14-;/m0./s1 |

InChI Key |

VJVMZEPJQFOKJN-UQKRIMTDSA-N |

Isomeric SMILES |

CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |

Canonical SMILES |

CC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |

sequence |

X |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Physicochemical Characterization and Application of Z-Lys(Ac)-OH·DCHA

The following technical monograph provides an in-depth characterization of Z-Lys(Ac)-OH·DCHA , a specialized amino acid derivative used in advanced peptide synthesis.

Abstract

-Benzyloxycarbonyl-NPart 1: Chemical Identity & Structural Analysis

Nomenclature and Classification

-

Common Name: Z-Lys(Ac)-OH·DCHA

-

IUPAC Name: Dicyclohexylammonium (2S)-6-acetamido-2-{[(benzyloxy)carbonyl]amino}hexanoate

-

CAS Number: 68223-09-6

-

Role: Protected L-Lysine building block for the introduction of

-acetyl-lysine.[2]

Molecular Formula & Weight Calculation

The compound is a salt complex comprising the protected amino acid anion and the dicyclohexylammonium cation.

Component A: Z-Lys(Ac)-OH (Anion/Free Acid)

-

Backbone: L-Lysine (

) -

-Amine Protection: Benzyloxycarbonyl (Z or Cbz) group (

-

-Amine Modification: Acetyl (Ac) group (

-

Net Formula (Free Acid):

-

Molecular Weight (Free Acid): 322.36 g/mol

Component B: Dicyclohexylamine (Cation/Counterion) [2]

-

Formula:

-

Molecular Weight: 181.32 g/mol

Total Salt Complex

-

Molecular Formula:

-

Molecular Weight: 503.68 g/mol

Structural Topology (Graphviz)

The following diagram illustrates the assembly of the salt complex and the specific protection sites.

Caption: Structural assembly of Z-Lys(Ac)-OH·DCHA showing orthogonal protection and salt formation.[3]

Part 2: Physicochemical Properties[4]

The DCHA salt form is preferred over the free acid because Z-amino acids often exist as viscous oils or amorphous solids that are difficult to purify. The DCHA salt crystallizes well, allowing for high purity (>99%).

| Property | Specification |

| Appearance | White to off-white crystalline powder |

| Molecular Weight | 503.68 g/mol |

| Melting Point | 154–158 °C (Typical for Z-amino acid DCHA salts) |

| Solubility | Soluble in Methanol (MeOH), Ethanol, DMF, DCM. Insoluble/Low solubility in Water, Diethyl Ether. |

| Purity (HPLC) | |

| Optical Rotation | |

| Hygroscopicity | Low (Stable under ambient conditions) |

Part 3: Synthetic Utility & Protocols

Strategic Application

This compound is primarily used in Solution Phase Peptide Synthesis or specialized Solid Phase Peptide Synthesis (SPPS) strategies where the Z group is required for orthogonality.

-

Epigenetic Research: Used to synthesize histone fragments (e.g., H3K9ac, H3K27ac) to study gene regulation.

-

Orthogonality: The Z group is stable to mild acids (TFA) and bases (Piperidine), but removed by catalytic hydrogenolysis (

) or strong acids (HBr/AcOH, HF). The Acetyl group is stable to all these conditions, ensuring the PTM remains intact.

Protocol: Desalting (Liberating the Free Acid)

Before coupling, the DCHA salt is often removed to prevent amine interference during activation.

-

Dissolution: Suspend 1.0 mmol of Z-Lys(Ac)-OH·DCHA in 20 mL of Ethyl Acetate (EtOAc).

-

Acid Wash: Transfer to a separatory funnel. Wash twice with 10 mL of 10% Citric Acid or 0.5 N

. The DCHA remains in the aqueous phase as the ammonium salt. -

Extraction: The Z-Lys(Ac)-OH free acid partitions into the organic (EtOAc) layer.

-

Drying: Wash the organic layer with brine, dry over anhydrous

, and evaporate to yield the oily free acid. -

Usage: Use immediately for coupling.

Protocol: Peptide Coupling (Solution Phase)

Reagents: DCC (Dicyclohexylcarbodiimide) and HOBt (Hydroxybenzotriazole).

-

Activation: Dissolve the desalted Z-Lys(Ac)-OH (1.0 eq) and HOBt (1.1 eq) in dry DCM/DMF (1:1). Cool to 0°C.

-

Coupling: Add DCC (1.1 eq). Stir for 30 min at 0°C to form the active ester.

-

Addition: Add the amino component (e.g., H-Peptide-OR) (1.0 eq) and a base (DIPEA) if necessary to adjust pH to ~8.

-

Reaction: Stir at Room Temperature for 4–12 hours. Monitor by TLC or HPLC.

-

Workup: Filter off DCU urea byproduct. Wash filtrate with acid/base/brine sequence.

Synthetic Workflow Diagram

Caption: Workflow for incorporating Z-Lys(Ac)-OH into peptides, highlighting DCHA removal and Z-deprotection.

Part 4: Quality Control & Storage

Analytical Verification

-

TLC: Silica gel 60

. Solvent system: Chloroform/Methanol/Acetic Acid (90:8:2). Visualized by UV and Ninhydrin (negative until deprotection) or Chlorine/Tolidine (positive for amide). -

HPLC: C18 Reverse Phase column. Gradient: 5-95% Acetonitrile in Water (+0.1% TFA).[1]

-

NMR:

-NMR (DMSO-

Storage Conditions

-

Temperature: Store at +2°C to +8°C.

-

Environment: Keep dry and protected from light.

-

Stability: Stable for >2 years if stored properly in a sealed container.

References

-

ChemicalBook. (2025). Z-LYS(AC)-OH DCHA | 68223-09-6. Link

-

Watson International. (2025). Z-Lys(Ac)-OH DCHA CAS 68223-09-6. Link

-

Bachem. (2024). Peptide Synthesis Guide: Protecting Groups. Link (General reference for Z/DCHA chemistry).

-

PubChem. (2025).[4] Dicyclohexylamine Compound Summary. Link

Sources

Difference between Z-Lys(Ac)-OH free acid and DCHA salt

An In-depth Technical Guide to the Core Differences Between Z-Lys(Ac)-OH Free Acid and its DCHA Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of peptide synthesis and drug discovery, the selection of appropriate building blocks is paramount to the success of a project. Nα-benzyloxycarbonyl-Nε-acetyl-L-lysine (Z-Lys(Ac)-OH) is a crucial derivative of lysine used in the synthesis of peptides and peptidomimetics containing acetylated lysine residues, a key post-translational modification. This amino acid derivative is commonly available in two forms: the free acid and the dicyclohexylammonium (DCHA) salt. The choice between these two forms has significant implications for handling, purification, storage, and incorporation into a synthetic workflow. This technical guide provides a comprehensive analysis of the fundamental differences between Z-Lys(Ac)-OH free acid and its DCHA salt, offering practical insights to aid researchers in making informed decisions for their specific applications.

Introduction: The Significance of Acetylated Lysine and the Role of DCHA Salts

Lysine acetylation is a vital post-translational modification that neutralizes the positive charge of the lysine side chain, thereby influencing protein structure, function, and interaction with other molecules. The incorporation of acetylated lysine residues into synthetic peptides is essential for studying the biological consequences of this modification. Z-Lys(Ac)-OH serves as a key building block for this purpose, with the benzyloxycarbonyl (Z) group protecting the α-amino group.

However, many N-protected amino acids, including Z-Lys(Ac)-OH, can exist as oils or amorphous solids that are challenging to purify and handle.[1][2] To overcome these challenges, the carboxylic acid moiety is often reacted with a strong organic base, such as dicyclohexylamine (DCHA), to form a stable, crystalline salt.[1][3] The formation of the DCHA salt is a widely adopted strategy in synthetic chemistry to enhance the purity, stability, and handling characteristics of amino acid derivatives.[2]

Comparative Analysis: Free Acid vs. DCHA Salt

The primary distinction between Z-Lys(Ac)-OH free acid and its DCHA salt lies in their physical and chemical properties, which directly impact their laboratory application.

| Property | Z-Lys(Ac)-OH Free Acid | Z-Lys(Ac)-OH DCHA Salt | Rationale and Implications |

| Physical State | Often an oil or amorphous solid | Crystalline solid[1] | The crystalline nature of the DCHA salt allows for easier handling, weighing, and purification by recrystallization.[2] |

| Purity | Can be challenging to purify | High purity achievable through recrystallization[1] | The well-defined crystal lattice of the salt excludes impurities more effectively than purification methods for oils or amorphous solids. |

| Stability | Potentially less stable during long-term storage | Generally more stable and has a longer shelf-life[2][4] | The salt form can protect against degradation and premature cleavage of acid-labile protecting groups.[5] |

| Solubility | Soluble in a range of organic solvents like ethyl acetate, dichloromethane, and DMSO.[6] | Exhibits good solubility in various organic solvents.[] Generally less soluble in non-polar solvents, facilitating precipitation. | The differential solubility is exploited during the conversion from the salt to the free acid. |

| Handling | Can be difficult to handle and accurately weigh if oily | Easy to handle, weigh, and transfer as a solid powder[2] | The free-flowing solid nature of the DCHA salt improves workflow efficiency and accuracy. |

| Application | Must be in the free acid form for peptide coupling reactions | Must be converted to the free acid before use in synthesis[4] | The free carboxylic acid is required to react with the amino group of the growing peptide chain. |

The Underlying Chemistry: An Acid-Base Equilibrium

The formation of the DCHA salt is a straightforward acid-base reaction between the carboxylic acid group of Z-Lys(Ac)-OH and the basic secondary amine of dicyclohexylamine.

Caption: Acid-base equilibrium between the free acid and DCHA salt.

This equilibrium is shifted towards the salt form upon addition of DCHA, typically in a non-polar solvent to facilitate precipitation. Conversely, the addition of a stronger acid will protonate the carboxylate anion, liberating the free acid and forming the corresponding dicyclohexylammonium salt of the added acid.[4]

Experimental Protocols: Interconversion of Forms

The ability to efficiently convert between the free acid and the DCHA salt is crucial for the practical application of Z-Lys(Ac)-OH in peptide synthesis.

Conversion of Z-Lys(Ac)-OH DCHA Salt to the Free Acid

This procedure is necessary before the amino acid derivative can be used in a peptide coupling reaction.

Principle: The DCHA salt is treated with an acid to liberate the free carboxylic acid. The resulting dicyclohexylammonium salt is then removed by extraction.

Step-by-Step Methodology: [4][8]

-

Suspension: Suspend the Z-Lys(Ac)-OH DCHA salt in a suitable organic solvent such as ethyl acetate or dichloromethane (5-10 volumes).

-

Acidification: Add an aqueous solution of an acid, such as 10% phosphoric acid or ice-cold aqueous potassium bisulfate (KHSO₄) solution, dropwise while stirring.[4] The addition is continued until the solid DCHA salt has completely dissolved and two clear phases are observed. The pH of the aqueous layer should be in the range of 2-3.

-

Phase Separation: Transfer the mixture to a separatory funnel and separate the organic layer from the aqueous layer.

-

Washing: Wash the organic layer with the same acidic aqueous solution, followed by several washes with water until the pH of the aqueous wash is neutral (≥4).[4] Brine may be used in the final washes to aid in phase separation, but only after the dicyclohexylamine has been completely removed.[4]

-

Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the Z-Lys(Ac)-OH free acid, which may be an oil or a solid.

Caption: Workflow for converting the DCHA salt to the free acid.

Formation of Z-Lys(Ac)-OH DCHA Salt from the Free Acid

This procedure is employed for the purification and stable storage of the N-protected amino acid.

Principle: The free acid is reacted with a stoichiometric amount of dicyclohexylamine in a suitable solvent to precipitate the crystalline DCHA salt.

Step-by-Step Methodology: [9]

-

Dissolution: Dissolve the crude Z-Lys(Ac)-OH free acid in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

DCHA Addition: Add a stoichiometric amount (1.0 equivalent) of dicyclohexylamine to the solution with stirring.

-

Precipitation: The Z-Lys(Ac)-OH DCHA salt will precipitate out of the solution. The mixture may be cooled to enhance precipitation.

-

Isolation: Collect the crystalline solid by filtration.

-

Washing: Wash the collected solid with a small amount of cold solvent to remove any soluble impurities.

-

Drying: Dry the purified Z-Lys(Ac)-OH DCHA salt under vacuum.

Conclusion: A Strategic Choice for Synthesis

The decision to use Z-Lys(Ac)-OH as a free acid or its DCHA salt is a strategic one that depends on the specific needs of the researcher. The DCHA salt offers significant advantages in terms of purity, stability, and ease of handling, making it the preferred form for long-term storage and for ensuring the use of high-purity starting material.[1][2] While an additional step is required to convert the salt to the free acid before its use in peptide synthesis, the benefits often outweigh this minor inconvenience. Understanding the fundamental differences and the straightforward protocols for interconversion allows scientists to leverage the advantages of both forms, ultimately contributing to more efficient and successful synthetic outcomes.

References

- BenchChem. (n.d.). The Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Z-D-Leu-OH.

- Bachem. (2021, August 20). Conversion of a DCHA salt to the free acid.

- Fleck, M., & Petrosyan, A. M. (2014). Salts of Amino Acids: Crystallization, Structure and Properties. Springer.

- BenchChem. (n.d.). The Strategic Role of Dicyclohexylamine (DCHA) in the Application of Boc-D-Cyclopropylalanine: A Technical Guide.

- Kempkes, L. J. M., & van Enckevort, W. J. P. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(1), 123-132.

- AAPPTec. (n.d.). Technical Support Information Bulletin 1137: Converting Boc-Amino Acid DCHA Salts to Free Acids.

- BenchChem. (n.d.). Navigating Peptide Synthesis: A Technical Guide to Z-D-Leu-OH.DCHA.

- BOC Sciences. (n.d.). Boc-β-cyclohexyl-L-alanine dicyclohexylammonium salt.

- AAPPTec. (n.d.). Safety Data Sheet: Z-Lys(Boc)-OH DCHA.

- BenchChem. (n.d.). An In-depth Technical Guide to Z-D-Leu-OH.DCHA: Chemical Properties, Structure, and Applications.

- Cayman Chemical. (n.d.). Z-Lys-OH (CAS 2212-75-1).

- Paquet, A. (1963). Synthesis of some peptides of E-N-acetyl-L-lysine. Canadian Journal of Chemistry, 41(5), 1303-1306.

- BioCrick. (n.d.). Z-Lys-OH.

- Ye, Y. H., et al. (1998). A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. Chemical and Pharmaceutical Bulletin, 46(1), 190-193.

-

National Center for Biotechnology Information. (n.d.). Z-Lys(Boc)-OH.DCHA. PubChem Compound Database. Retrieved from [Link]

- Reddit. (2021, October 20). In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA. r/Chempros.

- APExBIO. (n.d.). Z-Lys-OH - High-Purity Amino Acid Building Block.

- Sigma-Aldrich. (n.d.). Boc-Lys(Z)-OH (cryst) Novabiochem 2389-45-9.

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Bachem. (2021, March 16). Why are certain amino acid derivatives sold as salts?

- APExBIO. (n.d.). Z-Lys(Boc)-OH.DCHA - Protected Lysine Building Block.

- BOC Sciences. (n.d.). N3-L-Lys(Z)-OH DCHA.

- ChemicalBook. (2026, February 2). AC-LYS-OH | 1946-82-3.

- Biotage. (2023, February 7). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?

- Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology, 58(11), 1775-1780.

- Bachem. (n.d.). Z-Lys(Boc)-OH · DCHA.

- AAPPTec. (n.d.). Amino Acid Sidechain Deprotection.

- Ferreira, O., et al. (2022). Salt effects on the solubility of aromatic and dicarboxylic amino acids in water. The Journal of Chemical Thermodynamics, 175, 106899.

- BenchChem. (n.d.). Solubility Profile of H-Lys-Leu-Lys-OH: A Technical Guide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chemical Properties and Uses of Dicyclohexylamine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 4. bachem.com [bachem.com]

- 5. bachem.com [bachem.com]

- 6. Z-Lys-OH | CAS:2212-75-1 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Synthesis of Acetylated Histone Peptides using Z-Lys(Ac)-OH.DCHA

Introduction: The Critical Role of Histone Acetylation in Epigenetics

In eukaryotic cells, DNA is intricately packaged into a dynamic structure known as chromatin. The fundamental repeating unit of chromatin is the nucleosome, which consists of DNA wrapped around a core of eight histone proteins (two each of H2A, H2B, H3, and H4).[1] Post-translational modifications (PTMs) of these histone proteins, particularly on their N-terminal tails, play a pivotal role in regulating gene expression, DNA repair, and replication.[1][2] Among the myriad of identified PTMs, lysine acetylation is a key modification that is generally associated with a more open chromatin structure and transcriptional activation.[3] The study of site-specifically acetylated histones is therefore crucial for elucidating the mechanisms of epigenetic regulation and for the development of novel therapeutics targeting epigenetic pathways.[4]

Synthetic peptides that mimic specific histone PTMs are invaluable tools for researchers.[5] They enable the study of "reader," "writer," and "eraser" proteins that recognize, add, or remove these modifications, respectively.[5] Solid-phase peptide synthesis (SPPS) is the method of choice for producing these peptides, as it allows for the precise incorporation of modified amino acids at specific sites.[2][6] This application note provides a detailed guide to the synthesis of acetylated histone peptides using Nα-Z-Nε-acetyl-L-lysine dicyclohexylammonium salt (Z-Lys(Ac)-OH.DCHA), a stable and efficient building block for this purpose.

The Advantage of Z-Lys(Ac)-OH.DCHA in Peptide Synthesis

While Fmoc-Lys(Ac)-OH is a commonly used building block for incorporating acetylated lysine, Z-Lys(Ac)-OH.DCHA offers several distinct advantages. The benzyloxycarbonyl (Z or Cbz) protecting group is stable to the basic conditions used for Fmoc removal, making it suitable for orthogonal protection strategies.[7] Furthermore, the formation of a dicyclohexylammonium (DCHA) salt significantly improves the handling characteristics of the amino acid derivative.[8][9][10] Many N-protected amino acids are oils or amorphous solids, which can be challenging to purify and weigh accurately.[9] The DCHA salt of Z-Lys(Ac)-OH is typically a stable, crystalline solid, which facilitates purification through recrystallization and ensures higher purity of the starting material.[9]

Key Advantages of Z-Lys(Ac)-OH.DCHA:

-

Enhanced Stability: The crystalline salt form is more stable for long-term storage compared to the free acid.[9]

-

Improved Handling: As a free-flowing crystalline solid, it is easier to handle and weigh accurately.[8]

-

High Purity: The crystallization process used to form the DCHA salt is an effective method for purification.[9]

-

Orthogonal Protection: The Z-group is compatible with Fmoc-based SPPS, allowing for selective deprotection strategies.

Experimental Protocols

Part 1: Liberation of the Free Acid from Z-Lys(Ac)-OH.DCHA

Prior to its use in SPPS, the free carboxylic acid must be liberated from the DCHA salt.

Materials:

-

Z-Lys(Ac)-OH.DCHA

-

Ethyl acetate (EtOAc)

-

10% aqueous potassium bisulfate (KHSO₄) or 10% phosphoric acid[10]

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[10]

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend the Z-Lys(Ac)-OH.DCHA salt in ethyl acetate (5-10 volumes).

-

Transfer the suspension to a separatory funnel.

-

Add an equal volume of cold 10% KHSO₄ solution and shake vigorously. The solid should dissolve as the DCHA is protonated and moves into the aqueous phase, while the free acid of the amino acid derivative remains in the organic phase.[10]

-

Allow the layers to separate and drain the lower aqueous layer.

-

Wash the organic layer sequentially with 10% KHSO₄ (2x), water (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the free acid, which may be an oil or a solid.

Part 2: Solid-Phase Peptide Synthesis (SPPS) Workflow

This protocol outlines a standard manual Fmoc-based SPPS workflow for the synthesis of a generic acetylated histone peptide. The process involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support resin.[11][12]

Workflow Overview:

Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis.

Materials and Reagents:

-

Rink Amide or Wang resin (pre-loaded with the C-terminal amino acid or for loading the first amino acid)

-

Fmoc-protected amino acids

-

Z-Lys(Ac)-OH (prepared as in Part 1)

-

N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU as coupling reagents

-

Hydroxybenzotriazole (HOBt) or OxymaPure® as an additive

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Scavengers: Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT) (as needed based on peptide sequence)[13]

-

Cold diethyl ether

Step-by-Step Protocol:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[14]

-

Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat once.[15]

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove piperidine and byproducts.

-

Amino Acid Coupling:

-

Activation: In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent like DIC/HOBt or HATU/DIEA in DMF for 10-15 minutes.[16] For the incorporation of acetylated lysine, use the prepared Z-Lys(Ac)-OH.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.[16]

-

Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

-

-

Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (if the N-terminus is not to be acetylated).

Part 3: Cleavage and Side-Chain Deprotection

This step cleaves the synthesized peptide from the resin and removes the acid-labile side-chain protecting groups, including the Z-group from the acetylated lysine.

Cleavage Cocktail Selection:

The composition of the cleavage cocktail depends on the amino acids present in the peptide sequence to prevent side reactions.[13][17]

| Amino Acid Present | Recommended Scavenger | Common Cocktail (TFA/Scavenger/Water) |

| Trp, Met | Thioanisole, EDT | Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)[13] |

| Arg(Pbf) | Triisopropylsilane (TIS) | TFA/TIS/Water (95:2.5:2.5)[13] |

| Cys(Trt) | Triisopropylsilane (TIS), EDT | TFA/TIS/EDT/Water (94:1:2.5:2.5) |

| Tyr(tBu), Ser(tBu), Thr(tBu) | Triisopropylsilane (TIS) | TFA/TIS/Water (95:2.5:2.5)[13] |

Procedure:

-

Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Add the appropriate cleavage cocktail to the resin (typically 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery.

-

Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether.

-

Centrifuge the suspension to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

-

Dry the crude peptide pellet under vacuum.

Part 4: Purification and Analysis

The crude peptide must be purified to remove impurities generated during synthesis.[11] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[18][19][20]

Purification Workflow:

Figure 2: Workflow for the purification and analysis of synthetic peptides.

Procedure:

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent, typically a mixture of water and acetonitrile (ACN), often containing 0.1% TFA.[19]

-

Purify the peptide using a preparative RP-HPLC system with a C18 column.

-

Elute the peptide using a linear gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA).[12][19]

-

Collect fractions and analyze them by analytical HPLC to identify those containing the pure peptide.[19]

-

-

Lyophilization: Combine the pure fractions and freeze-dry them to obtain the final peptide as a fluffy white powder.[19]

-

Characterization:

-

Mass Spectrometry (MS): Confirm the identity of the peptide by verifying its molecular weight using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[21][22]

-

Analytical HPLC: Assess the final purity of the peptide by analytical RP-HPLC. Purity should typically be >95% for use in biological assays.

-

Troubleshooting

| Problem | Possible Cause | Solution |

| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance; peptide aggregation; poor resin swelling. | Double couple the amino acid; use a stronger coupling reagent (e.g., HATU); add a chaotropic agent like 0.5 M LiCl to the coupling reaction. |

| Low Yield after Cleavage | Incomplete cleavage; peptide precipitation on resin. | Extend cleavage time; use a more appropriate cleavage cocktail; ensure the peptide is soluble in the cleavage cocktail. |

| Multiple Peaks in HPLC | Deletion sequences (incomplete coupling); side-chain modification during cleavage; racemization. | Optimize coupling times and reagents; use appropriate scavengers in the cleavage cocktail; use additives like HOBt or Oxyma to suppress racemization.[23] |

| Z-group not removed | Insufficient cleavage time or TFA strength. | Increase cleavage time to 4 hours; ensure a fresh, high-purity TFA is used. |

Conclusion

The synthesis of site-specifically acetylated histone peptides is a fundamental technique in epigenetics research. The use of Z-Lys(Ac)-OH.DCHA offers a reliable and efficient method for incorporating acetylated lysine residues into synthetic peptides via Fmoc-based SPPS. Its stability and high purity contribute to the successful synthesis of high-quality peptides. By following the detailed protocols for free acid liberation, solid-phase synthesis, cleavage, and purification outlined in this guide, researchers can confidently produce the acetylated histone peptides necessary to advance our understanding of chromatin biology and drug development.

References

- Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Waters.

- Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 548, 301–332.

- Peptide Purification. (n.d.). AAPPTec.

- A Cost-Benefit Analysis of Z-D-Leu-OH.DCHA in Large-Scale Peptide Synthesis: A Comparative Guide. (2025). Benchchem.

- Tan, Z., & Liu, S. (2018). Total Chemical Synthesis of Modified Histones. Frontiers in Chemistry, 6, 28.

- HPLC Analysis and Purification of Peptides. (n.d.). ResearchGate.

- Solid Phase Peptide Synthesis of Full-Length Modified Histones. (n.d.). Almac.

- Tripodi, V., & Coffey, A. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent.

- The Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Z-D-Leu-OH. (2025). Benchchem.

- Shogren-Knaak, M. A., et al. (2003). Facile synthesis of site-specifically acetylated and methylated histone proteins. Journal of the American Chemical Society, 125(41), 12436-12437.

- Plazas-Mayorca, M. D., et al. (2009). Stable-isotope-labeled Histone Peptide Library for Histone Post-translational Modification and Variant Quantification by Mass Spectrometry. Molecular & Cellular Proteomics, 8(8), 1889-1903.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.

- Application Notes and Protocols for Z-D-Leu-OH.DCHA in Solid-Phase Peptide Synthesis. (n.d.). Benchchem.

- Planning a Peptide Synthesis. (n.d.). AAPPTec.

- Garcia, B. A., et al. (2007). Mass Spectrometric Quantification of Histone Post-translational Modifications by a Hybrid Chemical Labeling Method. Molecular & Cellular Proteomics, 6(6), 1085-1093.

- Cleavage and deprotection of peptides on MBHA‐resin with hydrogen bromide. (2025, August 5). ResearchGate.

- Wang, Y., et al. (2023).

- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.

- Garcia, B. A., et al. (2008). Comprehensive Profiling of Histone Modifications Using a Label-Free Approach and Its Applications in Determining Structure−Function Relationships. Analytical Chemistry, 80(15), 5826-5834.

- Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (Vol. 35, pp. 63-72). Humana Press.

- Characterization of Synthetic Peptides by Mass Spectrometry. (n.d.). Springer Nature Experiments.

- Li, Y., & Li, H. (2018). Peptide-based approaches to identify and characterize proteins that recognize histone post-translational modifications. Journal of Biological Chemistry, 293(19), 7111-7120.

- Gury, J., et al. (2018). Lysine-14 acetylation of histone H3 in chromatin confers resistance to the deacetylase and demethylase activities of an epigenetic silencing complex. eLife, 7, e35373.

- Fmoc / t-Bu Solid Phase Synthesis. (n.d.). Sunresin.

- Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.).

- Conversion of a DCHA salt to the free acid. (2021, August 20). Bachem.

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Sustainable Peptide synthesis and design: Integrating green synthesis and computational tools. (n.d.).

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Kajino, H. (2019).

- Di Cerbo, V., et al. (2014).

Sources

- 1. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 2. almacgroup.com [almacgroup.com]

- 3. Facile synthesis of site-specifically acetylated and methylated histone proteins: Reagents for evaluation of the histone code hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mass Spectrometric Quantification of Histone Post-translational Modifications by a Hybrid Chemical Labeling Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptide-based approaches to identify and characterize proteins that recognize histone post-translational modifications [html.rhhz.net]

- 6. Frontiers | Total Chemical Synthesis of Modified Histones [frontiersin.org]

- 7. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bachem.com [bachem.com]

- 11. lcms.cz [lcms.cz]

- 12. agilent.com [agilent.com]

- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. Lysine-14 acetylation of histone H3 in chromatin confers resistance to the deacetylase and demethylase activities of an epigenetic silencing complex | eLife [elifesciences.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. renyi.hu [renyi.hu]

- 18. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. peptide.com [peptide.com]

- 20. researchgate.net [researchgate.net]

- 21. Stable-isotope-labeled Histone Peptide Library for Histone Post-translational Modification and Variant Quantification by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 23. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Coupling conditions for sterically hindered acetyl-lysine residues

Executive Summary

The incorporation of acetylated lysine residues (Lys(Ac)) is a critical requirement in the synthesis of histone peptides (e.g., H3K9ac, H3K27ac) and BET bromodomain inhibitors. However, the pre-acetylated building block Fmoc-Lys(Ac)-OH presents unique synthetic challenges. Unlike standard lysine, the ε-acetyl group increases the hydrodynamic radius of the amino acid and introduces an amide bond capable of inter-chain hydrogen bonding. In "difficult sequences"—particularly the poly-basic regions of histone tails—this leads to on-resin aggregation, incomplete coupling (deletion sequences), and potential racemization.

This guide details two optimized protocols to overcome these steric and electronic barriers: a Chaotropic Room-Temperature Protocol for standard synthesizers and a Microwave-Assisted Protocol for high-difficulty sequences.

The Chemistry of Hindrance & Aggregation

To solve the coupling problem, one must understand the failure mode. The acetyl group on the lysine side chain is not merely "bulky"; it is an active participant in beta-sheet formation on the resin.

-

Steric Clash: The acetyl group prevents the approaching activated amino acid from accessing the N-terminus efficiently.

-

Electronic Deactivation: While less significant than steric factors, the side-chain amide can influence the local solvation shell, often requiring more polar solvents to maintain chain extension.

-

Aggregation: The primary culprit. The ε-acetamide group can H-bond with backbone amides of adjacent chains, "locking" the resin-bound peptide into an inaccessible conformation.

Decision Matrix: Reagent Selection

Figure 1: Selection logic for coupling reagents based on steric hindrance and aggregation risk.

Caption: Decision tree for selecting coupling reagents. COMU is preferred for hindered Lys(Ac) due to solubility and safety, while HATU is reserved for extreme cases.

Comparative Analysis of Coupling Reagents

For Fmoc-Lys(Ac)-OH, the choice of reagent dictates the purity of the crude product. While HATU has historically been the standard, COMU has emerged as a superior alternative for hindered couplings due to better solubility in varying solvents and a safer byproduct profile.[1]

| Feature | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | COMU (Cyano-ethoxy-oxoethylidenaminooxy-dimethylamino-morpholino-carbenium) | DIC / Oxyma Pure |

| Coupling Efficiency | Very High .[2] Gold standard for steric bulk. | High . Comparable to HATU in 95% of cases. | Moderate/High . Excellent for preventing racemization.[2] |

| Solubility | Moderate in DMF. | Excellent . Highly soluble in DMF and NMP. | High. |

| Racemization Risk | Moderate (requires careful base control). | Low (internal base buffering effect). | Lowest . Safest for Cys/His neighbors. |

| Safety | Explosive properties (HOAt moiety).[2] | Non-explosive (Oxyma moiety).[2] | Safe. |

| Recommendation | Use for failed sequences only. | Primary recommendation for Lys(Ac). | Use for C-terminal Lys(Ac) to prevent racemization. |

Protocol A: Chaotropic Room-Temperature Coupling

Best for: Automated synthesizers without heating capabilities or sequences prone to thermal degradation.

Principle: This protocol utilizes NMP (N-methylpyrrolidone) instead of DMF.[3] NMP is a superior solvent for disrupting resin aggregation. We employ COMU as the activator to ensure rapid acylation before aggregation can occur.

Materials:

-

Amino Acid: Fmoc-Lys(Ac)-OH (0.2 M in NMP).

-

Activator: COMU (0.5 M in NMP).

-

Base: DIPEA (2.0 M in NMP).

-

Resin: ChemMatrix or Rink Amide (Low loading: 0.2–0.4 mmol/g recommended to reduce steric crowding).

Step-by-Step Procedure:

-

Resin Swelling: Swell resin in NMP (not DMF) for 20 minutes. NMP solvates the polymer matrix more effectively for hindered sequences.

-

Deprotection: 20% Piperidine in NMP + 0.1 M Oxyma Pure .

-

Expert Insight: Adding Oxyma to the deprotection cocktail suppresses aspartimide formation and helps keep the growing chain solvated.

-

-

Activation (In-situ):

-

Mix Fmoc-Lys(Ac)-OH (5.0 eq) and COMU (5.0 eq).

-

Add DIPEA (10.0 eq) immediately prior to dispensing to resin.

-

Note: Do not pre-activate for >2 minutes; COMU hydrolyzes faster than HBTU.

-

-

Coupling:

-

Double Couple: Perform two coupling cycles of 60 minutes each.

-

Vortex/Agitation: Continuous, vigorous agitation is required.

-

-

Capping (Critical):

-

After the Lys(Ac) coupling, cap unreacted amines with Acetic Anhydride/DIPEA/NMP (10:5:85) to prevent deletion sequences.

-

Protocol B: Microwave-Assisted Coupling (The "Gold Standard")

Best for: Histone tails, poly-Arg/Lys sequences, and hydrophobic regions.

Principle: Microwave energy (dielectric heating) provides the kinetic energy necessary to overcome the rotational barrier of the acetyl group and disrupts inter-chain hydrogen bonds (aggregation).

Workflow Diagram

Figure 2: Optimized Microwave SPPS Cycle for Fmoc-Lys(Ac)-OH.

Caption: Double-coupling cycle with microwave irradiation ensures complete incorporation of hindered Lys(Ac).

Step-by-Step Procedure:

-

Reagents:

-

Use DIC / Oxyma Pure for microwave coupling.

-

Why? HATU/COMU can cause capping (guanidinylation) of the N-terminus at high temperatures. DIC/Oxyma is thermally stable and inhibits racemization.

-

-

Temperature Settings:

-

Set reaction temperature to 75°C .

-

Caution: Do not exceed 75°C for Lys(Ac) to avoid side-chain degradation or premature Fmoc removal.

-

-

Cycle Parameters:

-

Deprotection: 75°C for 180 seconds.

-

Coupling 1: 75°C for 300 seconds (5 min).

-

Coupling 2: Drain and repeat with fresh reagents (75°C, 5 min).

-

-

Solvent: DMF is acceptable here as the thermal energy overcomes the aggregation that NMP usually solves.

Quality Control & Troubleshooting

Common Failure Modes

-

Des-Lys(Ac) Peptide (Deletion):

-

Diagnosis: Mass spectrum shows [M - 170 Da] peak.

-

Solution: Switch from Protocol A to Protocol B (Microwave). If already using microwave, increase coupling time to 10 minutes per cycle.

-

-

Racemization (D-Lys incorporation):

-

Diagnosis: Split peaks in HPLC or diastereomers in chiral chromatography.

-

Solution: Switch to DIC/Oxyma at Room Temperature (Protocol A modified) or lower Microwave temp to 50°C. Avoid bases like DIPEA/NMM during the coupling step if possible (use carbodiimide activation).

-

Analytical Verification

Because the acetyl group is small (42 Da) relative to the peptide, verify incorporation using High-Res LC-MS .

-

Monitor: Look for the characteristic loss of the acetyl group in MS/MS fragmentation if sequencing is required.

-

Kaiser Test: Often unreliable for hindered amines. Use the Chloranil Test for secondary amines or micro-cleavage for accurate monitoring.

References

-

El-Faham, A., & Albericio, F. (2011).[4] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(3), 940–943. Link

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

-

CEM Corporation. (2020).[5] Microwave-Enhanced Synthesis of Peptides, Proteins, and Peptidomimetics.[6] Link

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

Sources

Converting Z-Lys(Ac)-OH.DCHA to free acid for EDC/NHS coupling

Abstract & Strategic Context

In peptide synthesis and bioconjugation, Z-Lys(Ac)-OH (N

The Critical Failure Point: Direct use of the DCHA salt in EDC/NHS coupling reactions is a frequent cause of experimental failure. DCHA is a secondary amine that competes aggressively with the intended primary amine target for the activated carboxylate, leading to:

-

Low Conjugation Yields: Consumption of activated ester by DCHA.[1][2]

-

Capping of Active Sites: Formation of non-reactive N,N-dicyclohexyl amides.[1][2]

-

Purification Complications: DCHA byproducts are lipophilic and difficult to separate from the desired conjugate.[2]

This guide provides a validated protocol to convert Z-Lys(Ac)-OH.DCHA to its free acid form and subsequently perform a high-efficiency EDC/NHS coupling.[1][2]

Mechanism of Interference

Understanding the chemistry of failure is essential for troubleshooting. In a standard carbodiimide reaction, the carboxylate is activated to an O-acylisourea.[1][2][3]

-

Intended Path: The primary amine (Target-NH

) attacks the intermediate, forming the desired amide bond. -

Interference Path: The counter-ion DCHA (a secondary amine) is highly nucleophilic.[2] It attacks the O-acylisourea, forming a stable, unreactive N,N-dicyclohexyl amide byproduct.[1][2]

Figure 1: Mechanistic pathway showing how residual DCHA acts as a competitive nucleophile, permanently capping the activated ester.[1][2]

Protocol A: Conversion to Free Acid

Objective: Partition Z-Lys(Ac)-OH into the organic phase while trapping DCHA in the aqueous phase as a salt.

Reagents & Materials

| Reagent | Grade | Role |

| Z-Lys(Ac)-OH.DCHA | >98% | Starting Material |

| Ethyl Acetate (EtOAc) | ACS Reagent | Organic solvent (Dissolves Free Acid) |

| KHSO | Aqueous | Critical: Proton source.[1][2][4][5][6] Preferred over HCl to avoid precipitation of DCHA-HCl salts [1].[1][2] |

| Brine (Sat. NaCl) | Aqueous | Drying agent (Osmotic) |

| Na | Anhydrous | Physical drying agent |

Step-by-Step Workflow

-

Suspension:

-

Acid Extraction (The Critical Step):

-

Add 20 mL of 0.5 M KHSO

. -

Shake vigorously for 2-3 minutes. Vent frequently.

-

Observation: The solid should dissolve completely as the DCHA is protonated (moves to water) and the Z-Lys(Ac)-OH becomes the free acid (moves to EtOAc).[1]

-

Allow layers to separate.[1][2] The organic layer (top) contains your product. The aqueous layer (bottom) contains DCHA[7]·H

.

-

-

Phase Separation:

-

Drain the aqueous layer and discard.

-

Repeat Wash: Add another 15 mL of 0.5 M KHSO

to the organic layer, shake, and discard the aqueous phase. This ensures complete removal of DCHA.

-

-

Neutralization & Drying:

-

Isolation:

Figure 2: Extraction workflow for isolating the free acid. KHSO4 is used to protonate DCHA without degrading acid-sensitive groups.[1][2]

Quality Control (Self-Validation)

Before proceeding to coupling, validate the removal of DCHA.[6][7]

-

TLC (Thin Layer Chromatography):

-

H-NMR (The Gold Standard):

-

Check the region 1.0 – 2.0 ppm .

-

DCHA Signal: A massive multiplet corresponding to 20 cyclohexyl protons.[1][2]

-

Product Signal: Lysine side chain protons (

) appear here too, but DCHA is distinctively broad and intense.[1][2] -

Validation: Integration of the alkyl region should match the expected Lysine count (6 protons) + Acetyl (3 protons), not ~29 protons.

-

Protocol B: EDC/NHS Coupling[1][2][3][9]

Now that the free acid is isolated, use this optimized two-step protocol to minimize hydrolysis and maximize yield [2].

Reagents

-

EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1][2]

-

NHS (N-Hydroxysuccinimide) or Sulfo-NHS (for water solubility)[1][2][3]

-

Activation Buffer: MES Buffer (0.1 M, pH 5.5 - 6.0)

Procedure

-

Activation (Step 1):

-

Coupling (Step 2):

-

Quenching:

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Precipitate during extraction | Formation of DCHA-HCl salts | Use KHSO |

| Low Coupling Yield | Residual DCHA | Re-extract the free acid. Check NMR. Ensure pH of coupling is >7.[1][2][9]0. |

| Product is an Oil | Normal for Z-amino acids | Z-Lys(Ac)-OH free acid is often non-crystalline.[1][2] Dry thoroughly under high vacuum to remove EtOAc traces.[1][2] |

| Emulsion in Separatory Funnel | pH too high | Add more acid to ensure full protonation of the amine. Add brine to break emulsion.[1][2] |

References

-

Bachem. (2021). Conversion of a DCHA salt to the free acid. Application Note.

-

Thermo Fisher Scientific. (2024).[1][2] EDC Crosslinking Chemistry and Protocols.

-

Hermanson, G. T. (2013).[1][2][8] Bioconjugate Techniques (3rd ed.).[1][2] Academic Press.[1][2] (Standard text for EDC/NHS mechanisms).

-

Sigma-Aldrich. (2024).[1][2] Z-Lys(Ac)-OH Product Specification and Handling.

Sources

- 1. Z-Lys(Boc)-OH = 98.0 HPLC 2212-76-2 [sigmaaldrich.com]

- 2. Boc-Lys(Z)-OH | C19H28N2O6 | CID 2724765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. caymanchem.com [caymanchem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bachem.com [bachem.com]

- 8. electrochemsci.org [electrochemsci.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Z-Lys(Ac)-OH Activation & Racemization Control

Current Status: Operational

Topic: Minimizing Racemization during

Introduction: The Stability-Reactivity Paradox

Welcome to the technical guide for Z-Lys(Ac)-OH activation. While the Z (Cbz) group is a urethane protector—historically considered "safe" from racemization compared to amide-protecting groups (like Acetyl or Benzoyl)—it is not immune.

The specific challenge with Z-Lys(Ac)-OH lies in the interplay between the

This guide provides the mechanistic understanding and validated protocols to maintain stereochemical integrity (

Module 1: Mechanism & Root Cause Analysis

To prevent racemization, one must understand the enemy. In Z-amino acids, the primary racemization pathway during activation is base-catalyzed enolization , though oxazolone formation is possible under forcing conditions.[1]

The Racemization Pathways

-

5(4H)-Oxazolone Formation: The carbonyl oxygen of the Z-group attacks the activated carboxyl carbon. While urethanes (Z, Fmoc) suppress this better than amides, it can occur if the activation is too "hot" (e.g., excess HATU/DIEA).

-

Direct Enolization: The

-proton is acidic. In the presence of tertiary amines (DIEA, TEA) and polar aprotic solvents (DMF), the proton is abstracted, forming a planar enolate. Reprotonation occurs non-stereospecifically, yielding a racemic mixture.[2]

Visualizing the Risk

Figure 1: The "Race" against Racemization.[1] The green path represents the desired fast coupling. The yellow and red paths represent failure modes triggered by excess base or slow kinetics.

Module 2: Reagent Selection Strategy

The choice of coupling cocktail is the single most critical factor.

The "Safe" System: Carbodiimides + Oxyma

For Z-Lys(Ac)-OH, the DIC/Oxyma Pure system is the gold standard.

-

Why? It can often be run base-free .[1] Without tertiary amines (DIEA), the risk of

-proton abstraction (enolization) is negligible. -

Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): Superior to HOBt/HOAt in suppressing racemization and is non-explosive [1].[1][3][4]

The "Fast" System: Uronium/Phosphonium + Collidine

If the coupling is difficult (e.g., onto a secondary amine or bulky resin), you may need the power of HATU or COMU.

-

Risk: These require base to function.[4]

-

Solution: Replace DIEA (pKa ~10.5) with 2,4,6-Trimethylpyridine (Collidine) (pKa ~7.4).[1] Collidine is sufficient to deprotonate the carboxylate for activation but is sterically hindered and too weak to effectively abstract the

-proton [2].

Comparative Reagent Table

| Reagent System | Activation Power | Racemization Risk | Recommended For |

| DIC / Oxyma Pure | High | Very Low | Standard couplings; Base-sensitive segments.[1] |

| DIC / HOBt | Moderate | Low | Legacy protocols (Oxyma is preferred). |

| HATU / DIEA | Very High | High | Only if DIC fails; strictly control base eq. |

| HATU / Collidine | Very High | Low-Moderate | Difficult couplings requiring high reactivity.[1] |

| COMU / Collidine | Very High | Low | Modern alternative to HATU; safer byproducts. |

Module 3: Optimized Protocols

Protocol A: Base-Free Activation (Recommended)

Best for minimizing racemization in standard solution or solid-phase synthesis.[1]

-

Dissolution: Dissolve Z-Lys(Ac)-OH (1.0 eq) and Oxyma Pure (1.0 eq) in a minimal amount of DMF/DCM (1:1).

-

Note: Z-Lys(Ac)-OH can be sticky.[1] If solubility is poor, add 10% DMSO or NMP. Avoid heating above 30°C.

-

-

Activation: Cool to 0°C. Add DIC (1.0 eq).

-

Pre-activation: Stir for 2–3 minutes maximum.

-

Why? Long pre-activation allows time for side reactions.

-

-

Coupling: Add the mixture to the amine component (resin or free amine).

-

Reaction: Allow to react at Room Temp (RT).

Protocol B: High-Efficiency Activation (For Difficult Sequences)

Use this only if Protocol A yields incomplete coupling.

Figure 2: The "Flash" Activation Protocol.[1] Minimizing the time the activated ester spends with the base before seeing the amine is crucial.

Critical Modification: Do NOT premix the base and the amino acid for long periods. Add the base (Collidine), shake once, and immediately add to the resin/amine.

Module 4: Troubleshooting & FAQs

Q1: I see a generic "doublet" peak in HPLC. Is this racemization?

A: Not necessarily. Z-Lys(Ac)-OH contains rotamers due to the Z-carbamate and the side-chain acetamide.[1]

-

Test: Run the HPLC at 60°C. If the peaks coalesce into a single sharp peak, they are rotamers. If they remain distinct, you have D/L racemization.

-

Verification: Use a chiral column (e.g., Chiralpak AD-H) or Marfey’s reagent analysis to confirm D-isomer content [3].[1]

Q2: My Z-Lys(Ac)-OH is precipitating in DCM. Can I use DMF?

A: Yes, but with caution.

-

Issue: DMF is a polar aprotic solvent that enhances the basicity of amines, increasing the risk of enolization.

-

Fix: Use a DMF/DCM (1:1) mixture. The DCM mitigates the solvent-separated ion pair effect of DMF, slightly reducing racemization risk. If you must use pure DMF, cool the reaction to 0°C during the base addition.

Q3: Can I use PyBOP instead of HATU?

A: PyBOP generates carcinogenic HMPA byproducts and is generally slower than HATU/COMU. For Z-amino acids, PyBOP/DIEA is a known risk factor for racemization.[1] If you must use phosphonium salts, switch to PyOxim with Collidine , which uses the same stabilizing oxime as Oxyma Pure [4].

Q4: I have 5% D-isomer. How do I purify it?

A: Separating D/L peptides is difficult.

-

Prevention is key. Once formed, diastereomers (in a peptide) may separate on standard C18 RP-HPLC, but enantiomers (single amino acid) will not.[1]

-

Salvage: If the D-isomer is at the N-terminus, you might be able to separate it using a high-efficiency C18 column with a shallow gradient (e.g., 0.1% B per minute).[1]

References

-

Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[1] Chemistry – A European Journal, 15(37), 9394–9403.

-

Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice."[1] Journal of Organic Chemistry, 67(19), 6856-6863.[1] (Establishes Collidine/TMP as a superior base for minimizing racemization).

-

Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27, 231–247.

-

El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup."[1] Chemical Reviews, 111(11), 6557–6602.

Sources

Improving solubility of Z-Lys(Ac)-OH.DCHA in DMF or DCM

To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Solubilization and Handling of Z-Lys(Ac)-OH.DCHA

Executive Summary & Technical Context

Compound: Z-Lys(Ac)-OH.DCHA (N-alpha-Benzyloxycarbonyl-N-epsilon-acetyl-L-lysine dicyclohexylamine salt).[1] The Challenge: Researchers frequently encounter poor solubility of DCHA salts in Dichloromethane (DCM) and variable solubility in Dimethylformamide (DMF). The Cause: Dicyclohexylamine (DCHA) is added to amino acids to create a stable, crystalline lattice structure. While this stabilizes the compound for storage, the high lattice energy often resists solvation in organic solvents. Furthermore, the DCHA counterion is a secondary amine that can interfere with standard coupling protocols if not removed.

Core Recommendation: For DCM applications, you must convert the salt to its free acid form.[2][3] For DMF applications, you may enhance solubility via physical methods, but "desalting" remains the most robust solution to prevent side reactions.

Decision Matrix: Workflow for Solubility Optimization

Before proceeding, identify your intended solvent and application. Follow this logic flow to select the correct protocol.

Figure 1: Decision tree for solubilizing Z-Lys(Ac)-OH.DCHA based on solvent choice and application.

Experimental Protocols

Protocol A: Salt Breaking (The "Gold Standard" for DCM)

Use this method if you need the compound in DCM or require high purity for coupling.

Principle: DCHA is a base.[4] Washing the organic solution with a dilute acid protonates the DCHA, making it water-soluble.[5] The hydrophobic Z-Lys(Ac)-OH free acid remains in the organic layer.[1]

Materials:

-

Z-Lys(Ac)-OH.DCHA[1]

-

Ethyl Acetate (EtOAc) Preferred over DCM for extraction efficiency[1]

-

0.5 M or 1.0 M Potassium Bisulfate (KHSO₄) Preferred over HCl to avoid acid-labile group cleavage[1]

-

Anhydrous Sodium Sulfate (Na₂SO₄)[1]

Step-by-Step Procedure:

-

Suspension: Suspend the Z-Lys(Ac)-OH.DCHA salt in Ethyl Acetate (approx. 10 mL per gram of salt). It may not dissolve completely yet.[6]

-

Acid Wash: Transfer to a separatory funnel. Add an equal volume of 0.5 M KHSO₄. Shake vigorously for 2-3 minutes.

-

Observation: The solid should dissolve as the DCHA moves into the aqueous layer and the free acid dissolves in the EtOAc.[5]

-

-

Separation: Drain the aqueous layer (bottom).[7]

-

Repeat Wash: Wash the organic layer 2 more times with fresh KHSO₄ solution to ensure complete removal of DCHA.

-

Neutralization: Wash the organic layer once with water, then once with Brine.

-

Drying: Collect the organic layer, dry over anhydrous Na₂SO₄ for 15 minutes, and filter.

-

Evaporation: Concentrate the filtrate in vacuo (Rotavap).

-

Result: You will obtain Z-Lys(Ac)-OH as a clear oil or white foam.[1] This free acid is highly soluble in DCM and ready for coupling.

-

Protocol B: Physical Enhancement (For DMF)

Use this method only if you must use the DCHA salt directly and have confirmed DCHA tolerance in your reaction.

Step-by-Step Procedure:

-

Ratio: Attempt to dissolve at a concentration of ≤ 0.5 M. Higher concentrations often lead to saturation.

-

Sonication: Sonicate the mixture for 5-10 minutes. DCHA salts often form tight crystal lattices that require mechanical energy to break.

-

Thermal Shift: Gently warm the DMF solution to 35-40°C in a water bath.

-

Caution: Do not exceed 50°C to prevent degradation of the Z-protecting group or racemization.

-

-

Co-solvent (Optional): If still cloudy, add 5-10% N-Methyl-2-pyrrolidone (NMP).[1] NMP often has higher solvating power for peptide salts than DMF.

Troubleshooting & FAQs

Q1: Why is my solution cloudy in DCM even after sonication? A: DCHA salts are inherently ionic and polar; DCM is non-polar. The lattice energy of the salt is too high for DCM to overcome. No amount of sonication will create a stable solution. You must use Protocol A to convert it to the free acid [1, 3].

Q2: Can I use the DCHA salt directly in a peptide coupling reaction? A: Proceed with extreme caution. DCHA is a secondary amine.[8] If you use active esters (e.g., NHS, Pfp) or carbodiimides (DIC/EDC), the DCHA can compete with the amino component, leading to side products or reducing yield. Furthermore, the basicity of DCHA can promote racemization of the activated amino acid [4]. The safest route is always to desalt first.

Q3: I don't have KHSO₄. Can I use HCl? A: Yes, dilute HCl (0.1 N to 1.0 N) can be used. However, be cautious if your molecule contains extremely acid-sensitive groups (though Z and Acetyl groups are generally stable to dilute HCl washes).[1] KHSO₄ is preferred because it is a milder buffer that minimizes risk [1].

Q4: The free acid came out as an oil.[5][6] Is this normal? A: Yes. Once the crystalline DCHA lattice is removed, many protected amino acids (especially Z-protected ones) exist as amorphous foams or viscous oils.[1] This does not indicate impurity.[4][9] You can use the oil directly in DCM for your next step [5].

Quantitative Data Summary

| Solvent | Form | Solubility Status | Recommended Action |

| DCM | DCHA Salt | Insoluble | Must Desalt (Protocol A) |

| DCM | Free Acid | Soluble | Ready for use |

| DMF | DCHA Salt | Sparingly Soluble | Heat (40°C) or Sonicate |

| DMF | Free Acid | Highly Soluble | Ready for use |

| EtOAc | DCHA Salt | Suspension | Used for extraction (Protocol A) |

References

-

PubChem. (2024).[1] Z-Lys(Boc)-OH.DCHA Compound Summary.[1][9][10][11][12] National Library of Medicine. [Link][1]

Sources

- 1. Z-Lys(Boc)-OH.DCHA | C31H51N3O6 | CID 6451374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. atamankimya.com [atamankimya.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bachem.com [bachem.com]

- 7. reddit.com [reddit.com]

- 8. Chemical Properties and Uses of Dicyclohexylamine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 9. peptide.com [peptide.com]

- 10. scispace.com [scispace.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. apexbt.com [apexbt.com]

Removing dicyclohexylurea byproducts after coupling Z-Lys(Ac)-OH

Topic: Removal of Dicyclohexylurea (DCU) after Z-Lys(Ac)-OH Coupling

Executive Summary

You are encountering a common bottleneck in solution-phase peptide synthesis known as the "DCC Curse." When coupling Z-Lys(Ac)-OH using Dicyclohexylcarbodiimide (DCC) , the reaction generates Dicyclohexylurea (DCU) as a stoichiometric byproduct.[1]

While DCU is theoretically insoluble in most organic solvents, in practice, it is sparingly soluble enough to contaminate your hydrophobic protected peptide (Z-Lys(Ac)-X). This guide provides a tiered troubleshooting approach to remove DCU, ranging from standard workups to advanced purification techniques.

Part 1: Diagnostic Check – Confirming Contamination

Before attempting aggressive purification, confirm that the impurity is indeed DCU.

Q: How do I distinguish DCU from my product on TLC?

A: DCU is often "invisible" under standard UV (254 nm) because it lacks a conjugated aromatic system, whereas your Z-protected product will be strongly UV-active.

The "Ghost Spot" Test:

-

Run TLC in Hexane:EtOAc (1:1) .

-

Check UV: Mark all dark spots (Product).

-

Stain (Iodine or PMA): Place the plate in an Iodine chamber or dip in Phosphomolybdic Acid (PMA) and heat.

-

Result: If a new spot appears (usually lower Rf than your protected peptide) that was not visible under UV, that is likely DCU.

Q: What are the tell-tale signs in NMR?

A: DCU contamination is unmistakable in

- 1.0 – 2.0 ppm: Massive, broad multiplets (20 protons).

- 3.3 – 3.8 ppm: A distinct multiplet (methine CH-N protons).

- ~5.6 ppm: Broad doublet (NH urea protons).

Part 2: Removal Protocols

Select the protocol that matches your current situation.

Protocol A: The "Cold Shock" Filtration (Standard)

Best for: Initial workup when heavy precipitation is visible.

Mechanism: DCU solubility drops significantly in cold ethyl acetate (EtOAc). Your product, Z-Lys(Ac)-OH derivative, is likely highly soluble in EtOAc.

-

Evaporate: Remove the reaction solvent (often DCM or DMF) completely.

-

Redissolve: Add Ethyl Acetate (approx. 10 mL per gram of crude).

-

Chill: Place the flask in a -20°C freezer for at least 2 hours (overnight is better).

-

Filter: Quickly filter the cold solution through a sintered glass funnel (Grade 3) or Celite pad.

-

Critical: Keep the setup cold. If the solvent warms up, DCU redissolves.

-

-

Wash: Wash the filter cake with a small volume of ice-cold EtOAc.

-

Workup: Proceed with standard acid/base extractions (1N HCl, NaHCO

) to remove unreacted amines/acids.

Protocol B: The Solvent Swap (For Stubborn Residues)

Best for: When DCU co-elutes or remains soluble in EtOAc.

Mechanism: DCU is virtually insoluble in diethyl ether, while Z-protected peptides are usually soluble.

-

Concentrate: Evaporate the crude mixture to a thick oil.

-

Triturate: Add Diethyl Ether (or MTBE).

-

Sonicate: Sonicate the flask to break up the oil. The Z-Lys(Ac)-peptide should dissolve, while DCU will turn into a fine white powder.

-

Filter: Filter off the white solid.

-

Verify: Check the filtrate by TLC.

Protocol C: Flash Chromatography Strategy

Best for: Final purification if Protocols A & B leave trace amounts.

The Challenge: DCU can "streak" on silica gel. The Fix: Use a gradient elution.

-

Load: Load the sample using DCM.

-

Elute: Start with 100% DCM (DCU often elutes early or streaks).

-

Gradient: Slowly increase polarity to DCM:MeOH (95:5) .

-

Observation: Your Z-Lys(Ac) product (polar due to amide bonds) will typically elute after the bulk of the non-polar impurities but before the streaking DCU tail becomes problematic.

Part 3: Data & Visualization[2][3]

Solubility Profile: DCU vs. Z-Lys(Ac)-Peptide

| Solvent | Dicyclohexylurea (DCU) | Z-Lys(Ac)-Peptide (Product) | Action |

| Water | Insoluble | Insoluble | Wash to remove salts/EDC-urea |

| DCM | Sparingly Soluble | Soluble | Avoid for filtration; good for reaction |

| Ethyl Acetate | Sparingly Soluble (Cold) | Soluble | Primary Separation Solvent |

| Diethyl Ether | Insoluble | Soluble | Secondary Separation Solvent |

| Methanol | Soluble | Soluble | Avoid during workup |

Workflow Visualization

Caption: Decision matrix for removing DCU byproducts. Start with Cold Filtration (Protocol A); escalate to Ether Trituration (Protocol B) or Chromatography (Protocol C) if impurities persist.

Part 4: Prevention (Root Cause Analysis)

Q: Can I avoid this headache entirely?

A: Yes. The "DCC Curse" is why modern peptide chemistry has largely moved to alternative coupling agents.

Recommended Alternatives:

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide):

-

Benefit: The urea byproduct is water-soluble .[1]

-

Protocol: Simply wash the reaction mixture with dilute HCl and Water. The urea washes away instantly.

-

-

DIC (N,N'-Diisopropylcarbodiimide):

-

Benefit: The urea byproduct (DIU) is soluble in DCM and DMF.

-

Protocol: Used primarily in Solid Phase Peptide Synthesis (SPPS) because the urea washes out of the resin. In solution phase, it is harder to remove than EDC-urea but easier to handle than DCU.

-

References

-

University of Rochester. (2026). Workup for DCC Coupling - Not Voodoo. Department of Chemistry. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). N,N'-Dicyclohexylurea | C13H24N2O - PubChem. National Library of Medicine. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]

Sources

Resolving aggregation issues in acetylated peptide sequences

Technical Support Center: Resolving Aggregation in Acetylated Peptides

Subject: Troubleshooting Guide for Hydrophobic & Acetylated Peptide Sequences Support Level: Tier 3 (Senior Application Scientist) Last Updated: February 26, 2026

Introduction: The "Charge-Loss" Mechanism

Welcome to the technical support repository. If you are accessing this guide, you likely have an acetylated peptide that is either failing synthesis, eluting as a broad "ghost" peak during HPLC, or precipitating immediately upon reconstitution in buffer.

The Root Cause:

N-terminal acetylation (

This guide provides self-validating protocols to disrupt these aggregates at every stage of the peptide lifecycle.

Module 1: Synthesis Phase (The "Making It" Phase)

Issue: Incomplete coupling or deletion sequences due to on-resin aggregation ("beta-sheet formation").[1] Diagnosis: The resin beads do not swell in DMF/DCM; Kaiser test yields false negatives.

Core Strategy: Structural Disruption

Standard synthesis protocols fail because growing chains stack together, preventing reagents from reaching the N-terminus. We must mechanically or chemically force these chains apart.

Protocol 1.1: The Pseudoproline Deployment

Applicability: Sequences containing Serine (Ser), Threonine (Thr), or Cysteine (Cys).[1]

Mechanism: Pseudoprolines (oxazolidines/thiazolidines) introduce a "kink" in the peptide backbone (similar to Proline) that physically prevents

Step-by-Step Workflow:

-

Identify "Difficult" Regions: Locate Ser/Thr/Cys residues within hydrophobic stretches.

-

Substitution: Replace the native amino acid and the preceding residue with a commercially available pseudoproline dipeptide (e.g., Fmoc-Ala-Ser(psiMe,Me)-OH).

-

Spacing: Insert a pseudoproline every 5–6 residues in hydrophobic zones.

-

Cleavage: No special protocol required. Standard TFA cleavage (95% TFA, 2.5% TIS, 2.5%

) removes the pseudoproline ring, restoring the native Ser/Thr/Cys.[2]

Protocol 1.2: The "Magic Mixture" Solvent Switch

Applicability: Sequences lacking Ser/Thr/Cys.

If pseudoprolines are not an option, alter the solvation environment to disrupt hydrogen bonds.[3]

| Solvent Component | Ratio | Function |

| NMP (N-methyl-2-pyrrolidone) | Base | Higher swelling capacity than DMF for hydrophobic resins. |

| DMSO (Dimethyl sulfoxide) | 10-20% | Powerful hydrogen bond disruptor. |

| DCM (Dichloromethane) | Optional | Improves swelling of polystyrene-based resins (e.g., 2-CTC). |

Critical Note: Do not use DMSO with HBTU/HATU activators for prolonged periods as it can cause N-terminal guanidinylation. Use PyBOP or DIC/Oxyma for DMSO-enriched couplings.

Module 2: Purification & Analysis (The "Cleaning It" Phase)

Issue: Broad peaks, high backpressure, or sample precipitating inside the column. Diagnosis: Peptide is aggregating in the mobile phase.

Decision Matrix: Mobile Phase Optimization

Caption: HPLC optimization logic for acetylated peptides. Prioritize column heating and solvent polarity adjustments (Isopropanol) before adding chaotropes.

Technical Specs for Hydrophobic Acetylated Peptides:

-

Stationary Phase: Switch from C18 to C4 or Phenyl-Hexyl . The shorter alkyl chains reduce irreversible adsorption.

-

Temperature: Run the column at 60°C . This kinetic energy disrupts weak hydrophobic aggregates.

-

Mobile Phase B: Replace 100% Acetonitrile (ACN) with 90% ACN / 10% Isopropanol . Isopropanol has higher solvating power for aggregates.

Module 3: Reconstitution (The "Using It" Phase)

Issue: Peptide "crashes out" (precipitates) when water or PBS is added. Root Cause: The lyophilized peptide powder often contains pre-formed "seed" aggregates. Adding buffer directly locks these aggregates in place.

The "Monomerization" Protocol (HFIP Method)

This is the gold standard for amyloid-like or highly hydrophobic acetylated peptides.

Reagents:

-

HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) - Handle in fume hood.

-

Anhydrous DMSO.

-

Experimental Buffer (PBS, etc.).[4]

Protocol:

-

Dissolve: Add 100% HFIP to the lyophilized peptide to a concentration of 1 mg/mL. Vortex until completely dissolved.

-

Why? HFIP is a volatile solvent that breaks

-sheets and induces

-

-

Sonicate: Bath sonicate for 5–10 minutes.

-

Evaporate: Aliquot the solution into microcentrifuge tubes. Evaporate the HFIP in a fume hood (or speed-vac) until a thin, transparent film remains.

-

Storage: These "monomer films" can be stored at -80°C for months.

-

-

Reconstitute:

-

Add anhydrous DMSO to the film (typically to 10–20x the final desired concentration). Vortex vigorously.

-

Slowly dilute with your aqueous buffer to the working concentration.

-

Charge Calculation Table

Acetylation changes the rules. Use this table to predict solubility pH.

| Residue Type | Contribution to Charge | Impact of Acetylation |

| N-Terminus | +1 (at pH < 8) | 0 (Neutralized) |

| Lysine (K) | +1 | Unchanged |

| Arginine (R) | +1 | Unchanged |

| Asp/Glu (D/E) | -1 | Unchanged |

Rule of Thumb: If your acetylated peptide has a net charge of 0 at pH 7 (e.g., sequence Ac-LLVF-OH), it will precipitate in PBS. You must adjust pH away from the pI (Isoelectric Point) or use the HFIP/DMSO protocol.

Frequently Asked Questions (FAQs)

Q: Can I use sonication to dissolve my acetylated peptide in PBS? A: Proceed with caution. While sonication helps break aggregates, it generates heat which can degrade Met/Trp residues. Furthermore, for amyloid-type peptides, sonication can actually accelerate fibril formation (seeding) if the conditions are right. Always use the HFIP pretreatment (Module 3) first to ensure you are starting with monomers.

Q: Why does my LC-MS show the correct mass but the peak is split? A: This is likely "conformational isomerism" or slow equilibrium between aggregates and monomers on the column.

-

Fix: Increase column temperature to 60°C. If the peaks merge, it was aggregation. If they remain split, check for racemization (D-amino acid impurities) or partial acetylation.

Q: I cannot use DMSO in my biological assay. What is the alternative?

A: If the peptide is basic (contains Lys/Arg), dissolve in 10 mM Acetic Acid. If the peptide is acidic (contains Asp/Glu), dissolve in 10 mM Ammonium Bicarbonate (

References

-

Mutter, M., et al. (1995).[5] "Pseudo-prolines in peptide synthesis: Direct insertion of serine and threonine derived oxazolidines in dipeptides." Tetrahedron Letters. Link

-

Stine, W. B., et al. (2011). "Preparing Synthetic Amyloid-β Peptide for Structural and Functional Studies." Methods in Molecular Biology. (Protocol for HFIP monomerization).[4] Link

-

Bachem Technical Guides. (2021). "Care and Handling of Amyloid Peptides." (Solubility and handling of acetylated/hydrophobic sequences). Link

-

BenchChem Support. (2025). "Troubleshooting Aggregation in Peptides." (Synthesis optimization and resin choice). Link

-

Thermo Fisher Scientific. "Peptide Solubilization Guidelines." (General solubility strategies based on charge/hydrophobicity). Link

Sources

Validation & Comparative

Technical Guide: 1H NMR Characterization & Performance Analysis of Z-Lys(Ac)-OH.DCHA

Here is a comprehensive technical comparison and characterization guide for Z-Lys(Ac)-OH.DCHA , designed for researchers and drug development professionals.

Part 1: Strategic Context & Comparative Analysis

In the synthesis of complex peptides and peptidomimetics, the choice of building block form—specifically the salt versus the free acid—dictates process efficiency. Z-Lys(Ac)-OH.DCHA (N-alpha-Benzyloxycarbonyl-N-epsilon-acetyl-L-lysine dicyclohexylamine salt) represents a strategic alternative to its free acid counterpart.[1]

While the free acid is the active species required for coupling, it frequently suffers from poor physical properties (oils, hygroscopicity) that complicate purification and storage. The Dicyclohexylamine (DCHA) salt serves as a "crystallinity anchor," transforming the difficult-to-handle oil into a stable, crystalline solid.[1]

Performance Matrix: DCHA Salt vs. Free Acid[2][3][4]

The following table objectively compares the DCHA salt form against the free acid and standard alternatives.

| Feature | Z-Lys(Ac)-OH.DCHA (Target) | Z-Lys(Ac)-OH (Free Acid) | Boc-Lys(Ac)-OH (Alternative) |

| Physical State | Crystalline White Solid | Viscous Oil or Amorphous Solid | Solid (generally stable) |

| Hygroscopicity | Low (Hydrophobic counter-ion) | High (Absorbs atmospheric water) | Low to Moderate |

| Shelf Stability | High (>2 years at -20°C) | Moderate (Prone to hydrolysis/dimerization) | High |

| Purification | Recrystallization (EtOAc/Hexane) | Column Chromatography required | Recrystallization |

| Stoichiometry | Precise 1:1 (Acid:Base) | Variable (often contains solvent traps) | N/A |